4-ethyl-N-(4-isopropylphenyl)benzamide
Description
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14-5-7-16(8-6-14)18(20)19-17-11-9-15(10-12-17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
KEINXTXRHIEYCQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Hydrophobicity : The ethyl and isopropyl groups in the target compound enhance lipophilicity compared to analogues with polar substituents like methoxy (Rip-B) or trifluoromethyl (5a) .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 5a) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in Rip-B) may improve solubility .
- Biological Targeting: Compounds like 52 incorporate heterocyclic moieties (quinazolinone) for specific protein interactions, a feature absent in the target compound .
Table 2: Comparative Physicochemical Data
Key Findings :
- Molecular Weight : The target compound’s lower molecular weight (~295 g/mol) compared to 5a (~496 g/mol) may enhance membrane permeability .
- Solubility : Polar groups in analogues like Rip-B improve aqueous solubility, whereas the target compound’s alkyl substituents favor lipid bilayer partitioning .
Preparation Methods
Reaction Mechanism and Steps
The Schotten-Baumann method involves the reaction of 4-ethylbenzoyl chloride with 4-isopropylaniline under alkaline aqueous conditions. This protocol, adapted from the synthesis of analogous 4-(aminomethyl)benzamides, proceeds via nucleophilic acyl substitution (Figure 1):
-
Benzoyl Chloride Preparation : 4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours to generate 4-ethylbenzoyl chloride, achieving >95% conversion.
-
Coupling Reaction : The acyl chloride is added dropwise to a solution of 4-isopropylaniline in dichloromethane (DCM) and 10% NaOH at 0–5°C. The biphasic system facilitates rapid reaction, with the aqueous layer neutralizing HCl byproduct.
-
Workup and Purification : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol/water (3:1) to yield 85–92% pure amide.
Optimization Parameters
-
Temperature Control : Maintaining sub-10°C temperatures during coupling minimizes side reactions such as aniline oxidation.
-
Solvent Selection : Dichloromethane enhances acyl chloride solubility while stabilizing the reactive intermediate.
-
Stoichiometry : A 1.1:1 molar ratio of acyl chloride to aniline ensures complete conversion without excess reagent.
Table 1: Schotten-Baumann Method Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 0–5°C | 88–92 | 95–98 |
| Solvent | DCM/NaOH (10%) | 85–90 | 93–97 |
| Stoichiometry | 1.1:1 (Acyl:Aniline) | 90–92 | 96–98 |
Carbodiimide-Mediated Coupling in Anhydrous Media
Protocol Overview
Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in non-aqueous environments. This method, derived from the synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide analogs, involves:
-
Activation of Carboxylic Acid : 4-Ethylbenzoic acid is reacted with DCC (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous DCM for 1 hour at 25°C.
-
Amine Addition : 4-Isopropylaniline (1.05 equivalents) is added, and the mixture is stirred for 12–18 hours.
-
Byproduct Removal : Urea precipitates are filtered, and the filtrate is washed with 1M HCl and saturated NaHCO₃.
Critical Considerations
-
Moisture Sensitivity : Anhydrous conditions prevent carbodiimide hydrolysis, which reduces coupling efficiency.
-
Catalyst Role : DMAP accelerates the reaction by stabilizing the O-acylisourea intermediate.
-
Purification Challenges : Column chromatography (silica gel, ethyl acetate/hexane) is often required to achieve >98% purity.
Table 2: Carbodiimide Method Performance
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | Anhydrous DCM | 18 | 78–82 | 92–95 |
| EDC/HOBt | DMF | 12 | 80–85 | 94–96 |
Alternative Synthetic Routes
Mixed Anhydride Method
Using ethyl chloroformate, 4-ethylbenzoic acid forms a mixed anhydride with triethylamine in THF, which subsequently reacts with 4-isopropylaniline. This method, though less common, offers moderate yields (70–75%) but requires strict temperature control (-10°C).
Enzymatic Catalysis
Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) has been explored for eco-friendly synthesis. However, prolonged reaction times (48–72 hours) and lower yields (60–65%) limit scalability.
Structural Characterization and Validation
Spectroscopic Analysis
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